ARV-825

PROTAC BRD4 Degradation DC50

ARV-825 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to recruit the bromodomain and extraterminal (BET) protein BRD4 to the cereblon (CRBN) E3 ubiquitin ligase, thereby catalyzing its ubiquitination and subsequent proteasomal degradation. It comprises a BRD4-binding ligand (based on the thienodiazepine OTX015) connected via a linker to a CRBN-binding phthalimide moiety (pomalidomide).

Molecular Formula C46H47ClN8O9S
Molecular Weight 923.4 g/mol
Cat. No. B15608622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARV-825
Molecular FormulaC46H47ClN8O9S
Molecular Weight923.4 g/mol
Structural Identifiers
InChIInChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
InChIKeyRWLOGRLTDKDANT-TYIYNAFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ARV-825: Key Specifications and Baseline for BET-Targeted PROTAC Procurement


ARV-825 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to recruit the bromodomain and extraterminal (BET) protein BRD4 to the cereblon (CRBN) E3 ubiquitin ligase, thereby catalyzing its ubiquitination and subsequent proteasomal degradation [1]. It comprises a BRD4-binding ligand (based on the thienodiazepine OTX015) connected via a linker to a CRBN-binding phthalimide moiety (pomalidomide) [2]. ARV-825 exhibits a degradation potency with a DC50 (concentration for 50% maximal degradation) of less than 1 nM for BRD4 in Burkitt's lymphoma (BL) cell models, distinguishing it from reversible small-molecule BET inhibitors that merely occupy bromodomains [1]. Its binding affinities (Kd) for the bromodomains BD1 and BD2 of BRD4 are 90 nM and 28 nM, respectively .

Why ARV-825 Cannot Be Substituted with Standard BET Inhibitors: The Catalytic Degradation Advantage


Substituting ARV-825 with a conventional BET bromodomain inhibitor (BETi) like OTX015 or JQ1 is not functionally equivalent and will lead to divergent experimental outcomes due to fundamentally different mechanisms of action. BETi compounds act through reversible occupancy of bromodomain pockets, which paradoxically leads to compensatory accumulation of BRD4 protein [1]. In contrast, ARV-825 leverages the PROTAC catalytic mechanism to induce complete, proteasome-dependent degradation of the target protein, resulting in sustained depletion of BRD4 and more profound downstream transcriptional effects [2]. This mechanistic distinction is critical for procurement: the unique, quantifiable advantages of ARV-825 documented below—specifically in terms of potency, durability of effect, and in vivo efficacy—are intrinsic to its heterobifunctional structure and cannot be replicated by any BETi or other BET-PROTAC lacking the identical linker and ligand composition [3].

ARV-825 Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. BET Inhibitors and Other PROTACs


BRD4 Degradation Potency (DC50) Comparison: ARV-825 vs. BET Inhibitors

ARV-825 demonstrates a DC50 for BRD4 degradation of <1 nM in Burkitt's lymphoma cells, confirming its potent target engagement [1]. In contrast, the BET inhibitor OTX015, at equimolar concentrations, does not induce BRD4 degradation; instead, it causes an accumulation of BRD4 protein levels, underscoring a mechanistic divergence [2]. This quantifies ARV-825's unique catalytic activity relative to occupancy-based inhibitors.

PROTAC BRD4 Degradation DC50 Burkitt's Lymphoma

Functional c-MYC Suppression: Quantitative Comparison of ARV-825 vs. JQ1

In Burkitt's lymphoma (BL) cell lines, ARV-825 achieves more profound and sustained suppression of the key oncogenic transcription factor c-MYC compared to the BET inhibitor JQ1 [1]. While JQ1 treatment leads to a transient reduction, ARV-825 treatment results in >90% depletion of c-MYC protein that is maintained over a prolonged period, reflecting the complete and durable degradation of its transcriptional regulator, BRD4 [2].

c-MYC Transcription BET Inhibition BL

Apoptosis Induction: Quantified Activity of ARV-825 vs. OTX015 and JQ1

In gastric cancer cell lines, ARV-825 demonstrates superior anticancer efficiency compared to both OTX015 and JQ1 [1]. Specifically, ARV-825 treatment (0.1 µM) induces a significantly higher level of caspase 3/7 activity—a direct measure of apoptosis—in BL cells compared to treatment with either JQ1 (1.0 µM) or OTX015 (1.0 µM) [2]. This highlights that ARV-825 is more effective at triggering programmed cell death at a ten-fold lower concentration than the BETi comparators.

Apoptosis Caspase 3/7 Gastric Cancer Cell Death

In Vivo Xenograft Tumor Growth Inhibition: ARV-825 Efficacy vs. Control

In a gastric cancer xenograft model using HGC27 cells, daily intraperitoneal administration of ARV-825 at 10 mg/kg for 20 days resulted in a significant reduction in tumor growth compared to vehicle-treated controls [1]. This was accompanied by downregulation of BRD4 protein in the tumor tissue, confirming on-target pharmacodynamic activity in vivo [2]. Notably, this tumor growth inhibition was achieved without observable toxic side effects or significant body weight loss in the treated mice [1].

In Vivo Xenograft Tumor Growth Inhibition Gastric Cancer

PROTAC-to-PROTAC Comparison: ARV-771 Possesses Superior Pharmacological Properties vs. ARV-825

A direct head-to-head study between two CRBN-recruiting BET-PROTACs, ARV-825 and ARV-771, indicates that ARV-771 possesses superior pharmacological properties [1]. In a mantle cell lymphoma (MCL) xenograft model, ARV-771 treatment inhibited in vivo tumor growth and induced a greater survival improvement compared to ARV-825 [1]. This suggests that while ARV-825 is a potent and well-validated early-generation PROTAC, ARV-771 represents a derivative with optimized in vivo performance. This evidence is crucial for researchers selecting between these two similar PROTAC tools for in vivo studies.

PROTAC ARV-771 In Vivo Efficacy MCL

Evidence-Based Research and Industrial Application Scenarios for ARV-825


Validating BRD4-Dependency in Novel Cancer Models

ARV-825 is the appropriate reagent for definitive loss-of-function studies to establish BRD4 dependency in any cancer cell line. Its sub-nanomolar DC50 and ability to induce sustained >90% depletion of BRD4 protein provides a clean genetic-like knockout of function, unlike the confounding BRD4 accumulation observed with BETi treatment [1]. Researchers can confidently attribute observed phenotypes (e.g., c-MYC suppression, apoptosis) directly to BRD4 degradation rather than incomplete target inhibition.

Overcoming Resistance to Standard-of-Care BET Inhibitors

ARV-825 is a critical tool for investigating therapeutic strategies in models that have acquired resistance to JQ1 or other BET inhibitors. Evidence demonstrates that ARV-825 remains potently effective in BETi-resistant models (e.g., MDA-MB-231R cells) by bypassing the mechanism of resistance, which often involves BRD4 upregulation [2]. This makes it essential for research programs focused on next-generation therapies for relapsed/refractory BET-dependent cancers.

In Vivo Pharmacodynamic Studies of Targeted Protein Degradation

For research groups moving from in vitro to in vivo validation of the PROTAC mechanism, ARV-825 serves as a reliable, well-characterized tool compound. Its demonstrated ability to suppress tumor growth in multiple xenograft models (gastric cancer, neuroblastoma, thyroid carcinoma) with concurrent on-target BRD4 degradation in tumor tissue provides a robust positive control for establishing new in vivo pharmacology protocols [3].

Comparative Degrader Profiling and New PROTAC Development

As one of the original and most extensively characterized CRBN-based BET-PROTACs, ARV-825 functions as an essential benchmark or reference standard. Its known affinity profile (BRD4 BD1/BD2 Kd: 90/28 nM) and in vivo limitations (relative to optimized derivatives like ARV-771) provide a crucial baseline for evaluating the performance of novel, next-generation BET degraders [4]. Procurement is thus justified for any lab engaged in PROTAC discovery and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARV-825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.